[2-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]methanol

Catalog No.
S7267886
CAS No.
M.F
C14H19N3OS
M. Wt
277.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]pyr...

Product Name

[2-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]methanol

IUPAC Name

[2-[(2-tert-butyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]methanol

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

InChI

InChI=1S/C14H19N3OS/c1-14(2,3)13-17-8-11(19-13)7-16-12-10(9-18)5-4-6-15-12/h4-6,8,18H,7,9H2,1-3H3,(H,15,16)

InChI Key

LNLIWKLXAHFFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CNC2=C(C=CC=N2)CO
[2-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]methanol, also known as TAK-659, is an orally bioavailable and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in the regulation of immune cell signaling, and it plays an essential role in B-cell receptor (BCR) signaling. The inhibition of SYK has been shown to have therapeutic potential in the treatment of cancer and autoimmune diseases.
TAK-659 has a molecular formula of C18H23N3OS and a molecular weight of 333.46 g/mol. It has a melting point of 140-141°C and a solubility of 2.5 mg/mL in DMSO. TAK-659 is a white to off-white crystalline powder with a purity of ≥99%.
The synthesis of TAK-659 involves a multi-step process, starting with the preparation of 2-bromopyridine. This is followed by the preparation of 2-(2-tert-butyl-1,3-thiazol-5-yl)acetonitrile, which is then used to synthesize the final product, TAK-659. The characterization of TAK-659 has been performed using a variety of techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Several analytical methods have been developed for the quantification of TAK-659 in biological matrices, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis. These methods have been validated for their accuracy, precision, sensitivity, and selectivity.
TAK-659 has been shown to selectively inhibit SYK in both cellular and in vivo models. It has been demonstrated to have anti-tumor activity in preclinical models of B-cell malignancies, including non-Hodgkin's lymphoma, diffuse large B-cell lymphoma, and chronic lymphocytic leukemia. Additionally, TAK-659 has been shown to have immunosuppressive effects and has potential therapeutic applications in autoimmune diseases, including rheumatoid arthritis and lupus.
The toxicity and safety of TAK-659 have been evaluated in preclinical toxicology studies. The results have shown that TAK-659 has a favorable safety profile, with no significant adverse effects observed at doses up to 300 mg/kg. TAK-659 has also undergone a phase I clinical trial, where it was found to be well-tolerated in healthy volunteers.
TAK-659 has a broad range of potential applications in scientific experiments, particularly in the fields of cancer and immunology research. It can be used as a tool compound to study the role of SYK in BCR signaling and immune cell function. Additionally, TAK-659 can be used as a therapeutic agent in preclinical models of B-cell malignancies and autoimmune diseases.
TAK-659 is currently being evaluated in various clinical trials for its efficacy and safety as a treatment for cancer and autoimmune diseases. It is also being studied as a potential combination therapy with other anti-cancer agents.
TAK-659 has potential implications in various fields of research and industry, including academia, pharmaceuticals, and biotechnology. It has been identified as a promising drug candidate for the treatment of B-cell malignancies and autoimmune diseases. TAK-659's selectivity for SYK and favorable safety profile make it an attractive therapeutic option for these indications.
Despite the promising preclinical and clinical data, several limitations and future directions remain for TAK-659. Firstly, the exact mechanism of action of TAK-659 and its effects on other signaling pathways and cell types are not fully understood. Secondly, the optimal dosing and treatment duration of TAK-659 for various indications require further investigation. Finally, the long-term safety and efficacy of TAK-659 in larger patient populations need to be evaluated in future clinical trials.
1. Evaluation of TAK-659 in combination with other anti-cancer agents.
2. Investigation of the therapeutic potential of TAK-659 in other autoimmune diseases.
3. Study of the effects of TAK-659 on other signaling pathways and cell types.
4. Development of novel analytical methods for the quantification of TAK-659.
5. Evaluation of the long-term safety and efficacy of TAK-659 in larger patient populations.
6. Investigation of the optimal dosing and treatment duration of TAK-659 for various indications.
7. Exploration of alternative delivery methods for TAK-659.
8. Investigation of the effects of TAK-659 on the tumor microenvironment.
9. Identification of potential biomarkers to predict response to TAK-659.
10. Development of TAK-659 analogs with improved potency and selectivity.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

277.12488341 g/mol

Monoisotopic Mass

277.12488341 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-27-2023

Explore Compound Types